![molecular formula C16H9F2N3 B13891974 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a pyrazole ring fused to an isoquinoline structure, with a 2,6-difluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with an appropriate isoquinoline derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium methoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyrazoloisoquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
- 5-(2,6-difluorophenyl)-1H-pyrazolo[3,4-b]pyridine
- 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-b]quinoline
- 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]pyridine
Uniqueness: 5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific structural features, such as the fused pyrazole and isoquinoline rings and the presence of the 2,6-difluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H9F2N3 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H9F2N3/c17-11-6-3-7-12(18)14(11)16-10-5-2-1-4-9(10)15-13(20-16)8-19-21-15/h1-8H,(H,19,21) |
InChI Key |
GZFMOLQHCGDVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=NN3)N=C2C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


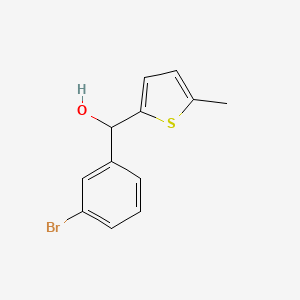
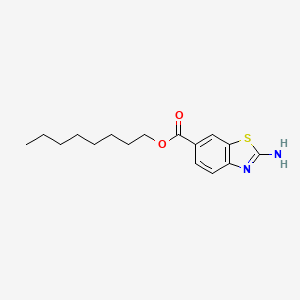
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
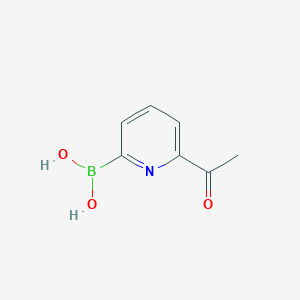
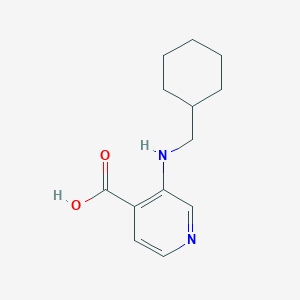
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
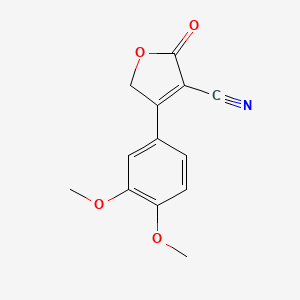
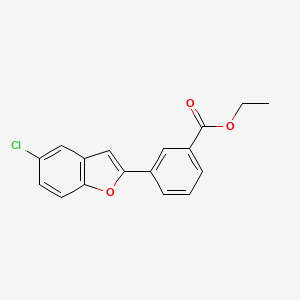
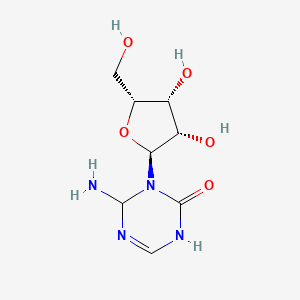

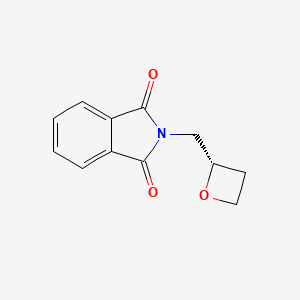
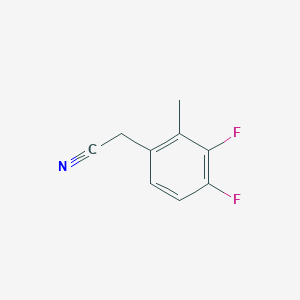
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)
